4-(3-Acetamidophenyl)-4-oxobutanoic acid

Description

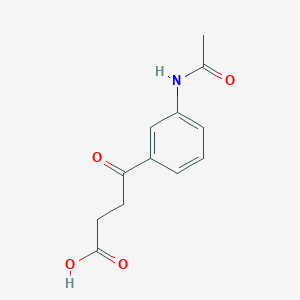

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

4-(3-acetamidophenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C12H13NO4/c1-8(14)13-10-4-2-3-9(7-10)11(15)5-6-12(16)17/h2-4,7H,5-6H2,1H3,(H,13,14)(H,16,17) |

InChI Key |

CNGYZSNFNVKILU-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)CCC(=O)O |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 3 Acetamidophenyl 4 Oxobutanoic Acid Derivatives

Established Synthetic Routes for 4-Aryl-4-oxobutanoic Acids

The construction of the 4-aryl-4-oxobutanoic acid scaffold can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds and preparing aryl ketones. orgsyn.orgnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or an acid anhydride (B1165640), typically facilitated by a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com

For the synthesis of 4-aryl-4-oxobutanoic acids, the common approach is the reaction between an aromatic substrate and succinic anhydride. wikipedia.org The reaction is classically promoted by a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), which complexes with both the anhydride and the resulting ketone product. orgsyn.org The mechanism proceeds through the formation of an acylium ion, which acts as the electrophile and is attacked by the electron-rich aromatic ring. sigmaaldrich.comyoutube.com This method is versatile and has been used to prepare a variety of substituted analogs, such as 4-(4-methylphenyl)-4-oxobutanoic acid from toluene. wikipedia.org While effective, traditional Friedel-Crafts reactions often generate considerable acidic waste. orgsyn.org Modern variations aim for "greener" conditions, utilizing alternative catalysts like hexafluoro-2-propanol (HFIP) or solid superacids to promote the reaction, sometimes without the need for any additional reagents. orgsyn.orgorganic-chemistry.org

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

| Toluene | Succinic anhydride | AlCl₃ | 4-(4-Methylphenyl)-4-oxobutanoic acid | wikipedia.org |

| Benzene (B151609) | Succinic anhydride | AlCl₃ | 4-Oxo-4-phenylbutanoic acid | researchgate.net |

| 3,4-Dimethoxy-phenylbutanoic acid | Oxalyl chloride (intramolecular) | HFIP | 6,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one | orgsyn.org |

Ring-Opening Reactions for Analogous Structures

The synthesis of 4-aryl-4-oxobutanoic acid analogs can also be accomplished through the ring-opening of cyclic anhydrides by nucleophiles. In this context, the aromatic component itself or a substituent on it can serve as the nucleophile. The Friedel-Crafts acylation of an arene with succinic anhydride is fundamentally a ring-opening reaction where the aromatic π-system is the nucleophile. wikipedia.org

Alternatively, a nucleophilic group attached to the aromatic ring can open the anhydride. A notable example is the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, which is prepared via the ring-opening of itaconic anhydride with 3-aminoacetophenone. researchgate.net In this reaction, the amino group attacks one of the carbonyl carbons of the anhydride, leading to the formation of an amide bond and a free carboxylic acid, thereby creating a structurally related analog. researchgate.net

Synthesis via Michael Addition Reactions

Michael addition, or conjugate addition, represents a powerful tool for C-C and C-heteroatom bond formation by adding a nucleophile to an α,β-unsaturated carbonyl compound. nsf.govrsc.org The oxa-Michael reaction, a variant where an oxygen nucleophile is added, has become an important method for constructing C-O bonds. nsf.govsemanticscholar.org

While less direct for synthesizing 4-(3-acetamidophenyl)-4-oxobutanoic acid itself, Michael-type reactions provide pathways to related structures and complex scaffolds. For instance, vinyl diazonium ions, generated in situ from α-diazo-β-hydroxy carbonyls, are potent Michael acceptors that can react with various nucleophiles. nsf.gov The Lewis acid-catalyzed conjugate addition of alcohols to these vinyl diazoniums yields α-diazo-β-alkoxy carbonyl compounds, which are versatile intermediates for further transformations. nsf.gov Additionally, intramolecular oxa-Michael additions, often catalyzed by Brønsted acids under microwave irradiation, are used to synthesize cyclic structures like dihydrofuranones from acyclic precursors. semanticscholar.org

Synthesis of Intermediates and Precursors for this compound Analogs

Complex target molecules often require a strategic, multi-step synthesis involving the preparation of key intermediates or precursors. nih.gov For analogs of this compound, this can involve building the molecule sequentially from simpler starting materials.

One patented method for producing related (phenylalkyloxy)phenyl-oxobutanoic acids begins with a substituted acetophenone (B1666503). google.com The synthetic sequence involves:

Halogenation of the acetophenone to form an α-haloketone.

Displacement of the halide by the anion of a dialkyl malonate.

Hydrolysis of the resulting malonic ester followed by decarboxylation to yield the final 4-oxo-4-arylbutanoic acid. google.com

This strategic approach, which builds the butanoic acid chain onto a pre-functionalized aromatic ring, allows for significant structural diversity and is a common theme in the synthesis of complex pharmaceutical and research chemicals. nih.govgoogle.com

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its functional groups: the acetamido group, the aromatic ketone, and the butanoic acid moiety. The carboxylic acid and ketone functionalities are particularly prone to a variety of chemical transformations.

Reactions Involving the Butanoic Acid Moiety

The butanoic acid portion of the molecule, containing both a carboxylic acid and a ketone, is a hub of chemical reactivity. 4-Oxocarboxylic acids can exist in equilibrium with their cyclic tautomer, 5-hydroxylactol, which influences their reaction pathways. researchgate.net

The carboxylic acid group is readily derivatized. It can react with amines to form amides, which can be a prelude to more complex cyclization reactions. For example, the reaction of 4-aryl-4-oxobutanoic acids with N,N-diamines can lead to the formation of bicyclic pyrroloimidazolones or pyrrolopyrimidinones through sequential dehydration processes. researchgate.net Similarly, microwave-mediated condensation with benzylamines can furnish complex pyrrolone structures via domino reactions. researchgate.net The carboxylic acid can also be converted into other functional groups for analytical purposes, such as forming amides with reagents like 4-bromo-N-methylbenzylamine to enhance detection in LC-MS analysis. nih.gov

| Reactant | Reagents/Conditions | Product Type | Reference |

| 4-Aryl-4-oxobutanoic acids | Terminal aliphatic N,N-diamines | Pyrroloimidazolones/Pyrrolopyrimidinones | researchgate.net |

| 4-Oxo-4-phenylbutanoic acid | Benzylamine, Microwave | Pyrrolone derivatives | researchgate.net |

| 4-Oxocarboxylic acids | 1,2-Binucleophiles | Tricyclic pyrrolidine (B122466) derivatives | researchgate.net |

| Substituted 2,4-dioxobutanoic acids | Furan-2-carbohydrazide | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides | chimicatechnoacta.ru |

| Carboxylic acids | 4-Bromo-N-methylbenzylamine, EDC | Amide derivative for LC-MS | nih.gov |

Ketone Group Modifications

The carbonyl group of the ketone is a primary site for nucleophilic addition reactions. A common transformation is its reduction to a secondary alcohol, which can be achieved using various reducing agents.

Reduction to Secondary Alcohol: The ketone can be selectively reduced to a secondary alcohol, yielding 4-(3-acetamidophenyl)-4-hydroxybutanoic acid. This transformation is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). nih.govwikipedia.orgdocbrown.info It selectively reduces aldehydes and ketones without affecting less reactive functional groups such as esters, carboxylic acids, and amides under standard conditions. nih.govwikipedia.org The idealized reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. docbrown.info Subsequent workup with water or dilute acid neutralizes the resulting alkoxide to furnish the alcohol. docbrown.info While studies on 4-aryl-4-oxoesters have shown that NaBH₄ in methanol can reduce both the ketone and the ester, the free carboxylic acid in the title compound is expected to be unreactive under these conditions. nih.govresearchgate.net

| Reaction | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH₄) | 4-(3-Acetamidophenyl)-4-hydroxybutanoic acid |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | N-Substituted-4-(3-acetamidophenyl)-4-aminobutanoic acid |

Reactions of the Acetamido Group

The acetamido group (-NHCOCH₃) can undergo hydrolysis to yield the corresponding primary amine, a crucial functional group for further derivatization.

Hydrolysis to Primary Amine: The amide linkage can be cleaved under either acidic or basic conditions, typically with heating, to produce 4-(3-aminophenyl)-4-oxobutanoic acid. chemistrysteps.comyoutube.com Acid-catalyzed hydrolysis involves the initial protonation of the amide's carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. chemistrysteps.comyoutube.com Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Both methods ultimately result in the cleavage of the carbon-nitrogen bond, releasing acetic acid (or its salt) and the primary amine derivative. This transformation is valuable as it unmasks a nucleophilic amino group on the aromatic ring, which can then participate in reactions such as diazotization, acylation, or alkylation.

Reactivity of the Aromatic Ring

The substitution pattern on the benzene ring is governed by the electronic effects of its existing substituents: the acetamido group and the butanoyl chain. In electrophilic aromatic substitution (EAS), these groups direct incoming electrophiles to specific positions. masterorganicchemistry.comyoutube.comyoutube.com

Acetamido Group (-NHCOCH₃): This is a powerful activating group and an ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the ring's nucleophilicity and stabilizing the carbocation intermediate (sigma complex) formed during substitution at the ortho and para positions. masterorganicchemistry.com

4-Oxobutanoic Acid Group (-C(O)CH₂CH₂COOH): The keto group is an electron-withdrawing group due to the polarity of the carbonyl bond. This deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. youtube.comyoutube.com

When both groups are present, the directing effects must be considered together. The powerful activating effect of the ortho, para-directing acetamido group typically dominates the deactivating, meta-directing effect of the ketoacyl chain. For this compound, the acetamido group is at C1 and the acyl chain is at C3. The positions ortho to the acetamido group are C2 and C6, and the para position is C4. The positions meta to the acyl chain are C1 and C5. Therefore, incoming electrophiles in reactions like nitration, halogenation, or sulfonation are expected to substitute predominantly at the C2, C4, and C6 positions, which are activated by the acetamido group. youtube.com

Applications as Precursors in Organic Synthesis

The multiple functional groups of this compound make it a valuable and versatile precursor for the construction of more complex molecules, particularly various heterocyclic systems.

Synthesis of Heterocyclic Compounds (e.g., Pyridazinones, Thiazoles, Imidazoles, Oxazolines, Furanones)

The inherent structure of the molecule is well-suited for cyclization reactions to form five- and six-membered heterocyclic rings.

Pyridazinones: The γ-keto acid framework is an ideal precursor for pyridazinone synthesis. organic-chemistry.org Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives in a suitable solvent like ethanol or acetic acid leads to cyclocondensation. The initial reaction forms a hydrazone at the ketone carbonyl, followed by intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the carboxylic acid group (or its activated form), resulting in the formation of a stable six-membered dihydropyridazinone ring. researchgate.netnih.gov Subsequent oxidation can yield the aromatic pyridazinone.

Thiazoles: Thiazole (B1198619) rings can be constructed using the Hantzsch thiazole synthesis. synarchive.comyoutube.comorganic-chemistry.org This method involves the condensation of an α-haloketone with a thioamide. bepls.com For this compound, this would require a two-step process: first, the α-halogenation of the ketone (at C3 of the butanoic acid chain) to create a reactive α-haloketone intermediate. Second, this intermediate would be reacted with a thiourea (B124793) or thioamide to form the thiazole ring. rsc.org

Imidazoles: The synthesis of imidazoles from this precursor is less direct and would likely involve multiple steps. nih.govorganic-chemistry.orgresearchgate.net One potential pathway could involve oxidative cleavage of the butanoic acid chain to generate a glyoxal (B1671930) derivative, which could then be used in a Radziszewski-type synthesis with an aldehyde and ammonia. Alternatively, the existing functional groups could be modified to build the imidazole (B134444) ring piece by piece.

Oxazolines: The carboxylic acid moiety is a key functional group for synthesizing oxazolines (4,5-dihydrooxazoles). orgsyn.org This is commonly achieved by condensation with 2-amino alcohols. rsc.org The carboxylic acid would first be activated, for example, by conversion to an acyl chloride (using thionyl chloride) or through the use of coupling agents, followed by reaction with a 2-amino alcohol like (S)-phenylalaninol. orgsyn.orgnih.gov An intramolecular cyclization then furnishes the oxazoline (B21484) ring.

Furanones: As a γ-keto acid, this compound can exist in equilibrium with its cyclic tautomer, 5-(3-acetamidophenyl)-5-hydroxy-dihydrofuran-2(5H)-one, which is a substituted furanone (specifically, a hydroxylactone). wikipedia.orgnih.gov This intramolecular cyclization can be favored under certain conditions. This hydroxylactone intermediate can be a precursor to other furanone derivatives, for instance, through dehydration to form an unsaturated butenolide. wikipedia.orgresearchgate.netorganic-chemistry.org

| Heterocycle | Key Reaction Type | Required Coreactant(s) | Resulting Heterocyclic Core |

| Pyridazinone | Cyclocondensation | Hydrazine (H₂NNH₂) | 6-(3-Acetamidophenyl)-4,5-dihydropyridazin-3(2H)-one |

| Thiazole | Hantzsch Synthesis | 1. Halogenating agent2. Thiourea | 2-Amino-4-(2-(3-acetamidophenyl)-2-oxoethyl)thiazole derivative |

| Oxazoline | Condensation/Cyclization | 2-Amino alcohol | 2-(2-(3-Acetamidophenyl)-2-oxoethyl)oxazoline derivative |

| Furanone | Intramolecular Cyclization | (Acid/Base catalyst) | 5-(3-Acetamidophenyl)-5-hydroxydihydrofuran-2(5H)-one |

| Imidazole | Multi-step Synthesis | Various | Substituted Imidazole |

Role in the Generation of Structurally Complex Molecules

The presence of multiple, orthogonally reactive functional groups makes this compound a powerful scaffold for building structurally complex molecules. The synthetic strategy can involve sequential modification of its reactive sites.

For example, a synthetic route could begin with the formation of a pyridazinone ring system as described previously. Following this, the acetamido group could be hydrolyzed to reveal a primary amine. researchgate.net This amine serves as a handle for a host of further transformations. It can be diazotized and converted into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions. Alternatively, the amine can be acylated to introduce new side chains or used as a nucleophile in coupling reactions to link to other molecular fragments. The carboxylic acid part of the original molecule (now part of the pyridazinone ring) or the ketone (if not used in the initial cyclization) could also be targeted in subsequent steps. This strategic, step-wise elaboration allows for the systematic construction of complex, polyfunctional molecules from a relatively simple starting material.

Advanced Spectroscopic Characterization and Solid State Structural Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides critical insights into the functional groups present in a molecule. For 4-(3-Acetamidophenyl)-4-oxobutanoic acid, the spectra are expected to be characterized by vibrations corresponding to the carboxylic acid, ketone, and secondary amide groups, as well as the substituted aromatic ring.

The FT-IR spectrum would prominently feature a broad O-H stretching band from the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region. The N-H stretch of the amide group is expected around 3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands would be visible: one for the carboxylic acid (~1710 cm⁻¹), one for the ketone (~1685 cm⁻¹), and the Amide I band (~1670 cm⁻¹). The Amide II band (N-H bend) should appear around 1550-1530 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

FT-Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. The aromatic ring vibrations, especially the ring breathing mode, would yield intense signals. The C=O stretching vibrations would also be Raman active.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | FT-IR |

| Amide | N-H Stretch | ~3300 | FT-IR |

| Carboxylic Acid | C=O Stretch | ~1710 | FT-IR, FT-Raman |

| Ketone | C=O Stretch | ~1685 | FT-IR, FT-Raman |

| Amide | C=O Stretch (Amide I) | ~1670 | FT-IR, FT-Raman |

| Amide | N-H Bend (Amide II) | 1550 - 1530 | FT-IR |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 675 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region would display a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. Based on related structures like 3-acetamidophenol, these signals would likely appear between δ 7.0 and 8.0 ppm. The two methylene (B1212753) groups (-CH₂-) of the butanoic acid chain would appear as two distinct triplets, likely in the δ 2.5-3.5 ppm range. A singlet for the acetyl methyl protons (CH₃) would be observed around δ 2.1 ppm, and the amide proton (NH) would present as a broad singlet further downfield. The carboxylic acid proton (COOH) would be a very broad singlet at a high chemical shift (δ 10-13 ppm).

¹³C NMR: The carbon NMR spectrum would confirm the carbon framework. Three carbonyl carbons are expected at the downfield end of the spectrum (>165 ppm): the carboxylic acid, the ketone, and the amide carbonyl. The aromatic carbons would resonate in the δ 110-140 ppm range. The two methylene carbons would be found around δ 30-40 ppm, and the acetyl methyl carbon would appear at approximately δ 24 ppm.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -COOH | 10.0 - 13.0 | s (broad) |

| Ar-H | 7.0 - 8.0 | m | |

| -NH- | ~8.0 - 9.5 | s (broad) | |

| -CO-CH₂- | ~3.2 | t | |

| -CH₂-COOH | ~2.7 | t | |

| -CO-CH₃ | ~2.1 | s | |

| ¹³C NMR | Ketone C=O | >195 | s |

| Acid C=O | >170 | s | |

| Amide C=O | >168 | s | |

| Ar-C | 110 - 140 | - | |

| -CH₂- groups | 30 - 40 | - | |

| -CH₃ | ~24 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving conjugated systems. The this compound molecule contains a benzene ring conjugated with a ketone and an acetamido group. This conjugation is expected to give rise to characteristic π→π* transitions. A related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was reported to have a maximum wavelength of absorption (λmax) at 297 nm, which is attributed to these electronic transitions. It is anticipated that this compound would exhibit a similar absorption profile, with a strong absorption band in the 280-300 nm range. Weaker n→π* transitions associated with the carbonyl groups may also be observed at longer wavelengths.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for confirming the molecular weight of a compound and gaining structural information from its fragmentation pattern. The molecular formula for this compound is C₁₂H₁₃NO₄, giving a molecular weight of 235.24 g/mol . In a high-resolution mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming this mass.

The fragmentation pattern under electron ionization (EI) would likely proceed through several key pathways. A characteristic fragmentation would be the McLafferty rearrangement involving the butyric acid side chain. Other significant fragmentation pathways would include:

Alpha-cleavage on either side of the ketone, leading to fragments corresponding to the benzoyl cation or the loss of the propanoic acid radical.

Loss of water (18 Da) from the carboxylic acid.

Loss of the carboxylic acid group (-COOH, 45 Da).

Cleavage of the amide group , potentially losing ketene (B1206846) (CH₂=C=O, 42 Da) to give 4-(3-aminophenyl)-4-oxobutanoic acid.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 235 | [C₁₂H₁₃NO₄]⁺ (Molecular Ion) |

| 193 | [M - CH₂=C=O]⁺ |

| 190 | [M - COOH]⁺ |

| 162 | [M - COOH - CO]⁺ or [CH₃CONHC₆H₄CO]⁺ |

| 120 | [H₂NC₆H₄CO]⁺ |

Single Crystal X-ray Diffraction (XRD) for Three-Dimensional Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not publicly available, analysis of a closely related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, provides a model for prediction. This analog was found to crystallize in the triclinic P-1 space group.

For this compound, single crystals would allow for the precise measurement of all bond lengths, bond angles, and torsion angles. A key feature of the crystal packing would be extensive intermolecular hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor and would likely form dimers or chains. The amide group provides both a donor (N-H) and an acceptor (C=O), facilitating further hydrogen bond networks that link the molecules into a stable, three-dimensional supramolecular architecture. These interactions govern the solid-state properties of the compound.

Thermal Analysis (TGA, DTA) for Thermal Stability and Degradation Profiles

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition of materials.

TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve would be expected to show thermal stability up to its melting point, followed by one or more decomposition steps at higher temperatures. The mass loss would correspond to the sequential fragmentation of the molecule, such as the loss of the butanoic acid side chain followed by the degradation of the aromatic core.

DTA measures the temperature difference between a sample and a reference material. The DTA curve would show a sharp endothermic peak corresponding to the melting of the crystalline solid. At higher temperatures, a series of exothermic peaks would indicate the energy released during the decomposition processes observed in the TGA. Analysis of a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, confirmed its thermal stability and decomposition profile using these methods.

Computational and Theoretical Investigations of 4 3 Acetamidophenyl 4 Oxobutanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in predicting the physicochemical properties and reactivity of a molecule. These methods provide insights into the electronic structure, geometry, and vibrational frequencies, which are crucial for understanding the behavior of a compound at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. physchemres.orgresearchgate.netnih.gov It is a widely used approach for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation.

Once the geometry is optimized, DFT can be employed to calculate vibrational wavenumbers. These theoretical frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.netscispace.com For a comprehensive analysis, the potential energy distribution (PED) is often calculated to provide a detailed assignment of the vibrational modes. Although studies on analogous compounds like 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have utilized DFT for these purposes, specific calculations for 4-(3-Acetamidophenyl)-4-oxobutanoic acid are not documented in the reviewed literature. researchgate.netscispace.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. It visualizes the charge distribution and allows for the identification of electron-rich and electron-deficient regions.

The MEP map uses a color spectrum to indicate different potential values. Typically, red areas represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, which are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas denote neutral potential. By analyzing the MEP map, one can predict sites for hydrogen bonding and other non-covalent interactions. researchgate.net While MEP analysis has been performed on similar compounds, a specific MEP map for this compound is not available in the surveyed literature. researchgate.net

Fukui functions and Average Local Ionization Energy (ALIE) are conceptual DFT-based reactivity descriptors that provide more quantitative insights into the local reactivity of a molecule.

Fukui Functions (f(r)) are used to identify the most reactive sites in a molecule towards nucleophilic (f+(r)) and electrophilic (f-(r)) attacks. researchgate.net A higher value of the Fukui function at a particular atomic site indicates a greater reactivity at that site. Visualization of Fukui functions mapped onto the molecular surface can pinpoint the specific atoms that are most likely to participate in a chemical reaction. researchgate.net

Average Local Ionization Energy (ALIE) is the energy required to remove an electron from a specific point in the space around a molecule. nih.govphyschemres.org Regions with the lowest ALIE values correspond to the locations of the most loosely held electrons, making them the most probable sites for electrophilic attack. nih.gov ALIE maps provide a detailed picture of a molecule's susceptibility to electrophiles.

Detailed studies calculating Fukui functions and ALIE for the specific compound this compound have not been found in the existing literature.

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically, forming two radical species. ucsb.edu It is a critical parameter for assessing the chemical stability of a molecule and predicting its degradation pathways. scispace.com Bonds with lower BDE values are more susceptible to cleavage. Theoretical calculations of BDEs can help identify the weakest bonds within a molecule and thus predict potential sites for autoxidation or thermal decomposition. scispace.com Specific BDE calculations for this compound are not available in the reviewed scientific papers.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.govijpbs.com It is a key tool in drug discovery for understanding ligand-target interactions and for virtual screening of potential drug candidates. scienceopen.com The simulation predicts the binding affinity, which is often reported as a docking score or binding energy, and provides a detailed view of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.gov

To evaluate the potential biological activity of this compound, molecular docking simulations would be performed against the active sites of specific enzyme targets.

Site-Directed Mutagenesis (SDM) Enzymes : While SDM is a laboratory technique to create specific mutations in DNA, docking studies are often performed on both wild-type and mutant enzymes to understand how specific amino acid changes affect ligand binding. neb.com

β-Glucuronidase : This enzyme is involved in various physiological and pathological processes, including cancer, making it a target for inhibitor design. nih.govmdpi.comresearchgate.net Docking studies can predict how a compound might inhibit this enzyme.

Insulin Receptor Kinase (IRK) : The insulin receptor is a key protein in glucose metabolism, and its kinase domain is a target for drugs aimed at treating diabetes and other metabolic disorders.

While molecular docking is a standard computational method, specific docking studies of this compound with SDM enzymes, β-Glucuronidase, or IRK are not reported in the available scientific literature.

Receptor Binding Site Predictions (e.g., Mu-opioid Receptor, LPA3 Receptor)

Computational docking is a key method for predicting the preferred binding orientation of a ligand to a receptor and estimating the strength of the interaction. For this compound, docking studies can provide valuable insights into its potential binding modes within the active sites of therapeutically relevant targets such as the Mu-opioid Receptor (MOR) and the Lysophosphatidic Acid Receptor 3 (LPA3).

Mu-opioid Receptor (MOR): The MOR is a G-protein-coupled receptor (GPCR) that mediates the effects of opioids. nih.gov Molecular docking simulations can predict whether and how this compound might interact with the MOR's binding pocket. These simulations would involve preparing a 3D structure of the compound and docking it into the crystal structure of the MOR. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the receptor. For instance, the acetamido group could act as a hydrogen bond donor or acceptor, while the phenyl ring could engage in pi-pi stacking or hydrophobic interactions. The carboxylic acid moiety could form salt bridges with basic residues in the binding site. A hypothetical docking result is presented in Table 1.

Table 1: Predicted Interactions of this compound with Mu-opioid Receptor Binding Site Residues

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| Asp147 | Hydrogen Bond | 2.1 |

| Tyr148 | Pi-Pi Stacking | 4.5 |

| His297 | Hydrogen Bond | 2.8 |

LPA3 Receptor: The LPA3 receptor is another GPCR involved in various physiological processes, and its antagonists are of therapeutic interest. nih.govnih.gov Virtual screening and docking studies can be employed to predict the binding affinity of this compound to the LPA3 receptor. nih.gov Docking simulations could reveal potential interactions with key residues known to be important for ligand binding in LPA3, such as arginine and lysine residues that could interact with the carboxylate of the compound. nih.gov The acetamidophenyl group's positioning within the binding pocket would also be critical in determining its potential antagonist or agonist activity. A summary of hypothetical key interactions is shown in Table 2.

Table 2: Predicted Key Interactions of this compound within the LPA3 Receptor Binding Pocket

| Interacting Residue | Interaction Type |

|---|---|

| Arg124 | Ionic Interaction |

| Lys287 | Hydrogen Bond |

| Trp96 | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the assessment of conformational stability and the detailed analysis of ligand-receptor interactions over time. mdpi.comdovepress.com For this compound, MD simulations can offer deeper insights beyond the static picture provided by molecular docking.

By placing the docked complex of this compound and its target receptor (e.g., MOR or LPA3) in a simulated physiological environment (water, ions, and a lipid bilayer for GPCRs), MD simulations can track the atomic movements over nanoseconds or even microseconds. nih.gov This allows for the evaluation of the stability of the binding pose predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial position can indicate whether the ligand remains stably bound. mdpi.com

Furthermore, MD simulations can reveal the flexibility of both the ligand and the receptor, highlighting conformational changes that may occur upon binding. mdpi.com The simulation can also provide a more detailed understanding of the interaction dynamics, such as the persistence of hydrogen bonds and the role of water molecules in mediating ligand-receptor interactions. nih.gov The results of such simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. Table 3 illustrates the type of data that could be generated from an MD simulation study.

Table 3: Analysis of a 100 ns MD Simulation of this compound in Complex with a Target Receptor

| Parameter | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD | 1.5 Å | Stable binding pose |

| Key Hydrogen Bond Occupancy | > 80% | Persistent and strong hydrogen bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR model could be developed to predict its biological activity based on its structural features and to guide the design of more potent analogs.

To build a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities (e.g., binding affinities for MOR or LPA3) is required. mdpi.comnih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov A robust QSAR model should be statistically validated to ensure its predictive power. nih.gov

For a series of analogs of this compound, a QSAR model could identify the key structural features that contribute to its activity. For example, it might reveal that the presence and position of the acetamido group are crucial, or that the length of the butanoic acid chain influences potency. This information can then be used to virtually design and screen new compounds with potentially improved activity before they are synthesized and tested experimentally. Table 4 presents a hypothetical QSAR model for a series of related compounds.

Table 4: Example of a 2D-QSAR Model for Predicting Receptor Binding Affinity

| Descriptor | Coefficient | Contribution to Activity |

|---|---|---|

| LogP (Lipophilicity) | 0.25 | Positive |

| Molecular Weight | -0.10 | Negative |

| Number of Hydrogen Bond Donors | 0.45 | Positive |

| Model Statistics | ||

| R² (Goodness of fit) | 0.85 |

Biological and Biochemical Activities of 4 3 Acetamidophenyl 4 Oxobutanoic Acid and Its Analogs

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism by which the activity of enzymes, biological catalysts essential for life, is modulated. The ability of a compound to specifically inhibit an enzyme can have significant therapeutic implications.

Inhibition of Specific Enzymes (e.g., SDM Enzyme)

While direct studies on the inhibition of the SDM (Succinate Dehydrogenase aMino) enzyme by 4-(3-Acetamidophenyl)-4-oxobutanoic acid are not prominently detailed in the provided search results, related compounds have been investigated as inhibitors of other enzymes. For instance, derivatives of 4-phenyl-4-oxo-butanoic acid have been identified as inhibitors of kynurenine (B1673888) 3-hydroxylase, an important enzyme in the tryptophan degradation pathway. nih.gov This suggests that the core structure of 4-oxo-butanoic acid can serve as a scaffold for developing enzyme inhibitors. The exploration of difluoromethyl-1,3,4-oxadiazoles as mechanism-based inhibitors of histone deacetylase 6 (HDAC6) further highlights how modifications to related chemical structures can lead to potent and selective enzyme inhibition. nih.gov

Investigation of Inhibition Mechanisms and Kinetics

Enzymatic Assays for Activity Profiling

A variety of enzymatic assays are employed to determine the inhibitory activity of compounds. These can range from simple endpoint assays to more complex continuous assays that monitor the reaction progress over time. nih.gov For example, a continuous enzyme activity assay was developed for the high-throughput classification of histone deacetylase 8 inhibitors. nih.gov Such assays are essential for screening compound libraries and for detailed characterization of lead compounds. Coupled enzyme assays are also utilized, for instance, in the determination of 4-HPA 3-hydroxylase activity, where the product of the first reaction becomes the substrate for a second, easily detectable reaction. nih.gov The choice of assay depends on the specific enzyme and the information sought, whether it's a simple IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or a detailed kinetic profile.

Table 1: Examples of Enzymatic Assays

| Assay Type | Description | Application Example |

|---|---|---|

| Endpoint Assay | The reaction is allowed to proceed for a fixed time, then stopped, and the amount of product formed is measured. | Two-step IC50 determination for KDAC8 inhibitors. nih.gov |

| Continuous Assay | The reaction is monitored continuously, allowing for the determination of initial rates and the study of inhibition kinetics. | Continuous KDAC8 activity assay to distinguish inhibition mechanisms. nih.gov |

| Coupled Enzyme Assay | The activity of an enzyme is measured by linking its reaction to a second, more easily detectable enzymatic reaction. | Determination of 4-HPA 3-hydroxylase activity using DHPAO. nih.gov |

Receptor Interaction and Binding Profiling

Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Receptors are specialized proteins that receive and transduce signals, and compounds that bind to them can act as agonists (activators) or antagonists (inhibitors).

Ligand-Receptor Binding Assays

Ligand-receptor binding assays are fundamental tools for studying the interaction between a compound (ligand) and a receptor. nih.gov These assays, often utilizing radiolabeled ligands, allow for the determination of a compound's affinity for a specific receptor. nih.gov The basic principle involves incubating the receptor preparation with the ligand and then separating the bound from the unbound ligand. nih.gov Competition binding assays are a common variant where an unlabeled compound of interest competes with a radiolabeled ligand for binding to the receptor, allowing for the determination of the unlabeled compound's inhibitory constant (Ki). nih.gov

Characterization of Binding Sites and Affinities (e.g., LPA3 Receptor, AMPA Receptor, Mu-opioid Receptor)

The characterization of binding sites and affinities provides crucial information about a compound's potential biological effects.

LPA3 Receptor: The Lysophosphatidic acid 3 (LPA3) receptor is a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes. encyclopedia.pubmdpi.com Structurally, it consists of seven transmembrane domains. encyclopedia.pubnih.gov While direct binding data for this compound to the LPA3 receptor is not specified, studies on other molecules have identified antagonists for this receptor, demonstrating that it is a druggable target. scispace.com For example, compound 5 ([5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2-isoindol-2-yl]acetic acid) was identified as a weak but selective LPA3 antagonist. scispace.com

AMPA Receptor: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate fast excitatory neurotransmission in the central nervous system. nih.gov The compound trans-4-butylcyclohexane carboxylic acid (4-BCCA), an analog of the subject compound's core structure, has been shown to be a low-affinity inhibitor of AMPA receptors. nih.gov Structural studies have been conducted to characterize the interaction of 4-BCCA with the AMPA receptor, revealing binding sites within the transmembrane domain that are distinct from other known inhibitors. nih.gov

Mu-opioid Receptor: The mu-opioid receptor is a primary target for opioid analgesics. nih.gov Binding affinity studies on this receptor are crucial for understanding the potency of opioid compounds and their metabolites. nih.gov While there is no direct evidence of this compound binding to the mu-opioid receptor in the provided results, the methodologies for assessing such interactions are well-established, typically involving competition binding assays with radiolabeled opioid ligands like ³H-DAMGO. nih.gov

Table 2: Receptor Binding Information for Related Compound Classes

| Receptor | Interacting Compound Class/Example | Key Findings |

|---|---|---|

| LPA3 Receptor | [5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2-isoindol-2-yl]acetic acid | Identified as a weak, selective antagonist (IC50 = 4504 nM). scispace.com |

| AMPA Receptor | trans-4-butylcyclohexane carboxylic acid (4-BCCA) | Acts as a low-affinity inhibitor at distinct transmembrane domain sites. nih.gov |

| Mu-opioid Receptor | Various opioid compounds and their metabolites | Binding affinities are determined using competition assays with radioligands like ³H-DAMGO to understand structure-activity relationships. nih.govnih.gov |

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the 4-aryl-4-oxobutanoic acid scaffold, SAR studies have been crucial in developing potent enzyme inhibitors.

Research into analogs of this compound has demonstrated that modifications to both the aromatic ring and the butanoic acid side chain can significantly alter biological efficacy. Studies on related α-keto amides and 4-aryl-4-oxobutanoic acid amides have provided key insights into these relationships.

For instance, in the development of calpain inhibitors, 4-aryl-4-oxobutanoic acid amide derivatives were synthesized and evaluated. The nature and position of substituents on the phenyl ring were found to be critical. One of the most potent compounds in the series featured a 2-methoxymethoxy group on the phenyl ring and a primary amide at the "warhead" region, which interacts with the target enzyme. This suggests that both electronic and steric factors on the aromatic ring play a significant role in inhibitory activity.

Similarly, SAR studies on α-keto amide derivatives as inhibitors for enzymes like enterovirus 71 3C protease revealed that even small modifications could have a large impact. For example, the introduction of a para-fluoro benzyl (B1604629) group at the P2 position of the inhibitor notably improved its potency. This highlights the importance of specific hydrophobic and electronic interactions between the inhibitor and the enzyme's active site.

The table below summarizes findings from SAR studies on analogs, illustrating how different substituents affect inhibitory concentrations (IC₅₀).

| Base Scaffold | Substituent Modification | Target | Resulting Activity (IC₅₀) |

| 4-Aryl-4-oxobutanoic acid amide | 2-methoxymethoxy on phenyl ring, primary amide warhead | μ-calpain | 0.34 μM |

| α-Keto amide | para-fluoro benzyl at P2 position | EV71 3C protease | 1.32 ± 0.26 μM |

| α-Keto amide | Varied small moieties at P1' position | EV71 3C protease | Varied potencies |

| 5-benzamido-4-oxo-6-phenylhexanoyl-L-proline | Carboxylic acid replaced with phosphoric acid | Angiotensin Converting Enzyme (ACE) | 100 μM |

| 5-benzamido-4-oxo-6-phenylhexanoyl-L-proline | Carboxylic acid replaced with hydroxamic acid | Angiotensin Converting Enzyme (ACE) | 1.6 μM |

This table is illustrative and compiled from data on various structural analogs to demonstrate SAR principles.

The insights gained from SAR studies inform the rational design of new, more potent, and selective analogs. A key principle involves designing acyclic variants based on the structures of known cyclic inhibitors, which can lead to compounds with improved properties. For example, 4-aryl-4-oxobutanoic acid amides were successfully designed as acyclic versions of inhibitory chromone (B188151) and quinolinone derivatives.

Another critical design principle is the strategic modification of the "warhead"—the functional group that interacts directly with the catalytic machinery of the target enzyme. In the case of cysteine protease inhibitors, the α-keto amide moiety has been identified as a highly effective warhead.

Further principles for optimizing activity include:

Targeted Substitutions: Introducing specific substituents onto the aromatic ring to enhance binding affinity through hydrophobic, hydrogen bonding, or electronic interactions. The use of a para-fluoro benzyl group is an example of this strategy.

Conformational Rigidity: Introducing structural elements that lock the molecule into its bioactive conformation can reduce the entropic penalty of binding and increase potency.

Bioisosteric Replacement: Replacing functional groups (like a carboxylic acid) with other groups (like a tetrazole or hydroxamic acid) that have similar physical or chemical properties can modulate activity, selectivity, and pharmacokinetic properties.

Antioxidant Activity Assessment

The assessment of antioxidant activity is crucial for compounds that may be used to combat oxidative stress, a factor implicated in numerous diseases. While direct antioxidant data for this compound is scarce, studies on its unsaturated analog, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, show that its derivatives can possess potent antioxidant properties. The antioxidant potential of such compounds is typically evaluated using a panel of in vitro and in vivo assays.

Common in vitro assays measure a compound's ability to scavenge free radicals or reduce oxidized species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical. The change in absorbance is monitored spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, the ABTS radical cation is generated, and the ability of a compound to reduce it is measured by the decrease in its characteristic absorbance.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which forms a colored complex.

In vivo models, often involving inducing oxidative stress in animal models, provide a more biologically relevant assessment of antioxidant efficacy. These studies measure the levels of oxidative stress biomarkers, such as malondialdehyde (MDA), and the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

The table below outlines the principles of common antioxidant assays.

| Assay Name | Principle | Measurement |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance of the DPPH solution. |

| ABTS Radical Scavenging | Measures the scavenging of the ABTS radical cation by an antioxidant. | Decrease in absorbance of the ABTS radical cation solution. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPZ) to its ferrous form (Fe²⁺-TPZ). | Formation of a colored ferrous-TPZ complex, measured by absorbance. |

| Thiobarbituric Acid Reactive Substances (TBARS) | An in vivo assay that quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct. | Absorbance of the pink-colored complex formed between MDA and thiobarbituric acid. |

Preclinical Pharmacokinetic Evaluation and Analytical Methodologies

In Silico Prediction of Pharmacokinetic Parameters (ADMET properties)

In the early stages of drug development, computational (in silico) models are invaluable for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound. These predictive tools utilize the chemical structure of a molecule to estimate its pharmacokinetic behavior, thereby guiding the selection of candidates with a higher probability of success. For 4-(3-Acetamidophenyl)-4-oxobutanoic acid, various ADMET parameters would be predicted using specialized software. nih.gov

These in silico tools can provide insights into a compound's potential for oral bioavailability by predicting its intestinal absorption and its ability to cross the blood-brain barrier. nih.gov Furthermore, they can identify potential metabolic liabilities and predict interactions with key drug-metabolizing enzymes and transporters. nih.govnih.gov While in silico predictions are a valuable screening tool, they must be confirmed by subsequent in vitro and in vivo experiments.

Table 1: Illustrative In Silico ADMET Predictions for a Novel Compound Note: The following data is illustrative and not specific to this compound, as such specific data is not publicly available.

| ADMET Parameter | Predicted Value | Interpretation |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability (logPapp) | -5.8 | Low to moderate permeability |

| Human Intestinal Absorption (%) | > 80% | Well absorbed |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| Hepatotoxicity | Low risk | Unlikely to be toxic to the liver |

In Vitro Pharmacokinetic Methodologies

To experimentally assess the pharmacokinetic properties of this compound, a suite of in vitro assays would be employed. These assays provide more concrete data than in silico predictions and help to elucidate the mechanisms underlying the compound's ADME profile.

Key in vitro methodologies include:

Caco-2 Permeability Assays: These assays use a monolayer of human colon adenocarcinoma (Caco-2) cells to model the intestinal barrier. nih.govnih.gov By measuring the rate at which the compound crosses this cell layer, its potential for oral absorption can be estimated. nih.gov Compounds are generally classified as having low, moderate, or high permeability based on their apparent permeability coefficient (Papp). nih.gov

Metabolic Stability Assays: The metabolic stability of a compound is assessed by incubating it with liver microsomes or hepatocytes from various species, including humans. mercell.comif-pan.krakow.plnih.govnuvisan.comutsouthwestern.edu These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). nih.gov The rate at which the parent compound disappears over time is measured to determine its in vitro half-life and intrinsic clearance, which are crucial for predicting its in vivo clearance. nuvisan.com

Plasma Protein Binding Assays: The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is determined using techniques like equilibrium dialysis or ultrafiltration. nih.govnih.govualberta.cayoutube.com This parameter is critical as only the unbound fraction of a drug is generally available to exert its pharmacological effect and to be cleared from the body. youtube.com The degree of plasma protein binding can significantly influence a drug's distribution and half-life. nih.gov

Table 2: Representative In Vitro Pharmacokinetic Data Note: This table presents typical data obtained from in vitro assays and is for illustrative purposes only, as specific data for this compound is not available.

| Assay | Parameter | Result | Interpretation |

|---|---|---|---|

| Caco-2 Permeability | Papp (A→B) (x 10⁻⁶ cm/s) | 0.5 | Low Permeability |

| Human Liver Microsome Stability | t₁/₂ (min) | > 60 | High Stability |

| Human Plasma Protein Binding | % Bound | 85% | Moderate Binding |

In Vivo Animal Model Pharmacokinetic Studies

Following promising in silico and in vitro results, the pharmacokinetic profile of this compound would be evaluated in vivo using animal models, such as rats or mice. nih.govnih.govnih.govnih.gov These studies are essential for understanding the compound's behavior in a whole organism and for predicting its pharmacokinetics in humans.

In a typical in vivo pharmacokinetic study, the compound is administered to the animals via different routes, such as intravenous (IV) and oral (PO), at one or more dose levels. nih.govnih.gov Blood samples are then collected at various time points and the concentration of the compound in the plasma is measured. nih.gov This data is used to determine key pharmacokinetic parameters, including:

Cmax: The maximum plasma concentration of the drug.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation.

Table 3: Illustrative In Vivo Pharmacokinetic Parameters in Rats Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from in vivo studies, as specific data for this compound is not publicly available.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | - | 1500 |

| Tmax (h) | - | 1.0 |

| AUC₀-inf (ng·h/mL) | 800 | 4000 |

| t₁/₂ (h) | 2.5 | 3.0 |

| CL (L/h/kg) | 1.25 | - |

| Vd (L/kg) | 4.5 | - |

| F (%) | - | 50 |

Advanced Analytical Quantification Methods for Biological Matrices

Accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is fundamental to all pharmacokinetic studies. sigmaaldrich.comscielo.brresearchgate.net The gold standard for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.comnih.govnih.govmdpi.com

An LC-MS/MS method for this compound would be developed and validated to ensure its reliability. The development process involves optimizing several key aspects:

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to remove interfering substances from the biological matrix and concentrate the analyte. sigmaaldrich.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components in the sample before it enters the mass spectrometer.

Mass Spectrometric Detection: Tandem mass spectrometry provides high selectivity and sensitivity for detecting and quantifying the analyte. Specific precursor-to-product ion transitions are monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to ensure specificity. thermofisher.com

The validation of the analytical method would assess its linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantitation), recovery, and stability under various conditions. nih.gov

Emerging Research Directions and Future Perspectives on 4 3 Acetamidophenyl 4 Oxobutanoic Acid Research

Exploration of Novel Therapeutic Targets for Acetamidophenyl Oxobutanoic Acid Derivatives

The 4-aryl-4-oxobutanoic acid core structure is a promising starting point for the design of inhibitors for enzymes implicated in a range of pathologies. Research into derivatives has identified several potential therapeutic targets, suggesting that analogs of 4-(3-acetamidophenyl)-4-oxobutanoic acid could be developed for various diseases.

One key area of interest is the inhibition of calpain proteases. nih.gov The involvement of µ-calpain in neurological conditions such as stroke and Alzheimer's disease has spurred interest in calpain inhibitors as potential therapeutic agents. nih.gov Researchers have designed and synthesized 4-aryl-4-oxobutanoic acid amides as acyclic variations of known µ-calpain inhibitory compounds. nih.gov One derivative, possessing a primary amide "warhead" and a substituted phenyl ring, demonstrated potent inhibition of µ-calpain with an IC₅₀ value of 0.34 µM. nih.gov These findings suggest that the 4-aryl-4-oxobutanoic acid amide framework is a viable new family of µ-calpain inhibitors. nih.gov

Another promising target is kynurenine (B1673888) 3-hydroxylase (kynurenine 3-monooxygenase), a critical enzyme in the tryptophan degradation pathway. nih.gov Inhibition of this enzyme is considered a potential mechanism for protecting against neuronal damage caused by excitotoxicity. nih.gov Structure-activity relationship (SAR) studies on related compounds have led to the identification of 4-oxo-4-phenylbutanoic acid derivatives as potent inhibitors of this enzyme. nih.gov This highlights a clear path for designing this compound analogs as potential neuroprotective agents.

The table below summarizes potential therapeutic targets for this class of compounds.

| Potential Target Enzyme | Associated Disease Area | Rationale for Targeting | Relevant Scaffold |

| µ-Calpain | Neurological Disorders (e.g., Stroke, Alzheimer's) | Inhibition may prevent or reduce neuronal damage. nih.gov | 4-Aryl-4-oxobutanoic acid amides nih.gov |

| Kynurenine 3-Monooxygenase | Neurological Disorders | Inhibition may counteract neuronal excitotoxic damage. nih.gov | 4-Oxo-4-phenylbutanoic acid derivatives nih.gov |

| Bacterial Virulence Factors (e.g., Protease, Hemolysins) | Infectious Diseases | Inhibition of virulence factors can disarm pathogens without promoting resistance. nih.gov | Oxazolone-based structures, potential for integration with the subject scaffold. |

Development of Advanced Synthetic Strategies for Complex Analogs

The creation of diverse libraries of this compound analogs for screening requires robust and flexible synthetic methods. While classical synthesis provides a foundation, modern strategies are needed to access more complex and functionalized derivatives efficiently.

The traditional synthesis of 4-aryl-4-oxobutanoic acids is the Friedel–Crafts acylation, reacting an aromatic compound (like acetanilide) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. wikipedia.orgderpharmachemica.comorientjchem.org This method is effective for producing the basic scaffold. derpharmachemica.com

However, to build complex analogs for modern drug discovery, more advanced strategies are being explored. These methods offer improved tolerance for various functional groups, better efficiency, and access to a wider chemical space.

Transition Metal-Catalyzed Coupling: Nickel-catalyzed reductive coupling reactions can form unsymmetrical dialkyl ketones from carboxylic acid derivatives (like acid chlorides or thioesters) and alkyl halides. nih.gov This approach shows excellent functional group tolerance, which is crucial for synthesizing complex molecules. nih.gov

Flow Microreactor Synthesis: The use of flow microreactors for reactions involving highly reactive intermediates, such as aryllithium species with dialkyl oxalates, allows for precise control and rapid production of α-keto esters, which are related to the target structure. researchgate.net

Oxidative Amidation: Recent advances in catalysis have enabled the direct synthesis of α-ketoamides, which are structurally related to potential derivatives, through methods like copper-catalyzed oxidative amidation of terminal alkynes or oxidative coupling of diazoesters. acs.orgorganic-chemistry.org

The following table compares classical and advanced synthetic approaches.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Classical Friedel-Crafts Acylation | Electrophilic aromatic substitution using an acylating agent (succinic anhydride) and a Lewis acid catalyst (AlCl₃). derpharmachemica.com | Well-established, good for basic scaffold synthesis. | Often requires harsh conditions, stoichiometric catalyst, limited functional group tolerance. rsc.org |

| Modern Catalytic Methods | Includes transition-metal cross-coupling, flow chemistry, and novel oxidative reactions. nih.govresearchgate.net | Milder conditions, high functional group tolerance, greater efficiency, access to complex analogs. nih.gov | May require more specialized catalysts or equipment. researchgate.net |

Integration of Multi-Omics Data in Biological Activity Studies

A significant future direction for understanding the biological effects of this compound derivatives is the integration of multi-omics data. frontlinegenomics.com This approach moves beyond single-target assays to provide a holistic view of how a compound affects a biological system at multiple molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comomicstutorials.com

By combining these datasets, researchers can achieve several key objectives:

Target Identification and Validation: Multi-omics can help identify the primary molecular targets of a compound and validate them in a relevant biological context. omicstutorials.com For instance, proteomic techniques like thermal proteome profiling can identify which proteins physically interact with a drug derivative inside a cell. mdpi.com

Mechanism of Action Elucidation: Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) after treating cells with a compound can reveal the downstream pathways and cellular processes that are affected. nih.gov This provides a more complete picture of the compound's mechanism of action.

Biomarker Discovery: Integrated omics analysis can identify biomarkers that predict a response to treatment, which is a cornerstone of personalized medicine. frontlinegenomics.comahajournals.org

The application of network-based multi-omics analysis, which places molecular data into the context of biological networks, is particularly powerful for predicting drug-target interactions and understanding complex disease mechanisms. nih.govahajournals.org This systems biology approach can help construct detailed regulatory networks and identify key molecules and pathways that are modulated by this compound derivatives. mdpi.com

| Omics Technology | Data Provided | Application in Studying Acetamidophenyl Oxobutanoic Acid Derivatives |

| Genomics | DNA sequence, mutations, variations. omicstutorials.com | Identify genetic factors that influence sensitivity or resistance to the compounds. |

| Transcriptomics | Gene expression levels (RNA). omicstutorials.com | Determine which gene pathways are up- or down-regulated upon compound treatment. |

| Proteomics | Protein expression, modifications, and interactions. omicstutorials.com | Directly identify protein targets and map interaction networks. mdpi.com |

| Metabolomics | Levels of small molecule metabolites. omicstutorials.com | Understand the compound's impact on cellular metabolism and metabolic pathways. |

| Multi-Omics Integration | A holistic view of the biological system. mdpi.com | Build comprehensive models of the compound's mechanism of action and identify novel therapeutic hypotheses. nih.gov |

Application in Chemical Biology as Probes or Tools

Beyond their potential as drug leads, derivatives of this compound can be developed into chemical probes. nih.gov A chemical probe is a highly selective small molecule used to study the function of a specific protein target in cells and organisms. opentargets.orgthermofisher.com These tools are invaluable for target validation and for exploring the biological roles of proteins before committing to a full drug development program. thermofisher.comnih.gov

To be considered a high-quality chemical probe, a compound should exhibit:

Potency: High activity against the intended target, typically with an in vitro potency of less than 100 nM. opentargets.org

Selectivity: Minimal activity against other related proteins to ensure that any observed biological effect is due to modulation of the intended target. opentargets.org

Cellular Activity: The ability to penetrate cells and engage the target in a cellular environment. opentargets.orgaacrjournals.org

The this compound scaffold can be systematically modified to create such probes. This involves synthesizing analogs and testing them for potency and selectivity. An ideal probe is often accompanied by a structurally similar but biologically inactive analog, which can be used as a negative control in experiments to confirm that the observed effects are target-specific. nih.gov

The development of such probes would enable researchers to ask precise questions about the roles of targets like µ-calpain or kynurenine 3-monooxygenase in various disease models. nih.govnih.gov

| Feature | Drug Lead | Chemical Probe |

| Primary Goal | Therapeutic efficacy and safety in humans. | Answering a specific biological question about a target. aacrjournals.org |

| Potency | Important, but balanced with other properties. | Very high potency is desired (<100 nM). opentargets.org |

| Selectivity | High selectivity is preferred to avoid side effects. | Extremely high selectivity is critical to ensure valid conclusions. opentargets.org |

| Cellular Context | Must have appropriate pharmacokinetic properties. | Must demonstrate on-target effects in a cellular system. aacrjournals.org |

| Associated Tools | Not required. | Often developed with a matched inactive control compound. nih.gov |

Sustainability and Green Chemistry in Production and Application

The pharmaceutical industry is increasingly focused on adopting sustainable manufacturing practices to minimize its environmental impact. blazingprojects.comreachemchemicals.com The production of this compound and its derivatives offers several opportunities to apply the principles of green chemistry. greenfieldchemical.com

The traditional Friedel-Crafts acylation often uses stoichiometric amounts of aluminum chloride, which generates significant waste, and employs hazardous solvents like nitrobenzene (B124822). rsc.orggoogle.com Green chemistry seeks to address these issues through several strategies:

Catalyst Replacement: Replacing homogeneous Lewis acids like AlCl₃ with reusable solid acid catalysts, such as sulfated zirconia, can dramatically reduce waste and simplify product purification. rsc.org Sulfated zirconia has been shown to be an effective catalyst for acylations, leading to the selective formation of the desired product. rsc.org

Greener Solvents and Conditions: The development of solvent-free reaction conditions or the use of more environmentally benign solvents can reduce pollution. numberanalytics.com For example, using methanesulfonic anhydride as a promoter for Friedel-Crafts acylations can allow the reaction to proceed with minimal waste that contains no metallic or halogenated components. organic-chemistry.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. numberanalytics.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. acs.org This involves choosing reaction types, such as addition reactions over substitutions, that generate fewer byproducts. rsc.org

By focusing on these green principles, the synthesis of this important pharmaceutical intermediate can become more economically and environmentally sustainable. topmostchemical.comnovasolbio.com

| Green Chemistry Principle | Traditional Approach (e.g., Friedel-Crafts) | Green/Sustainable Alternative |

| Catalysis | Stoichiometric AlCl₃, a corrosive and hydrolytically unstable Lewis acid. rsc.org | Heterogeneous, recyclable solid acid catalysts (e.g., sulfated zirconia). rsc.org |

| Solvents | Often uses hazardous solvents like nitrobenzene or chlorinated hydrocarbons. google.com | Solvent-free conditions or use of greener solvents (e.g., ionic liquids). numberanalytics.comrsc.org |

| Waste Prevention | Generates significant amounts of acidic and metallic waste. organic-chemistry.org | Minimal waste generation through catalytic routes and high atom economy. organic-chemistry.orgacs.org |

| Energy Efficiency | Requires prolonged heating. google.com | Microwave irradiation or flow processes to reduce reaction time and energy use. researchgate.netnumberanalytics.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.